2-(3,5-Dimethoxyphenyl)ethanethiol
Description
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-11-9-5-8(3-4-13)6-10(7-9)12-2/h5-7,13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLMHKMPUODIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCS)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,5-Dimethoxyphenyl)ethanethiol can be synthesized from its bromide precursor via thioacetate substitution. The general synthetic route involves the reaction of 3,5-dimethoxybromobenzene with potassium thioacetate, followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial for efficient production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol group in 2-(3,5-dimethoxyphenyl)ethanethiol acts as a potent nucleophile, participating in thioacetate substitution reactions . For instance:
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Reacting 3,5-dimethoxybromobenzene with potassium thioacetate (KSCOCH₃) yields the corresponding thioacetate intermediate. Subsequent hydrolysis produces this compound.
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Methoxy groups enhance the electron density of the aromatic ring, stabilizing intermediates during nucleophilic attacks .
Oxidation Reactions
The thiol group undergoes oxidation under controlled conditions:
Key Notes :
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Disulfide bonds are reversible under reducing conditions, making them critical in redox biochemistry .
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Over-oxidation to sulfonic acids is irreversible and requires harsh conditions .
Thiol-Disulfide Exchange
The compound participates in dynamic thiol-disulfide equilibria, enabling applications in polymer crosslinking and drug delivery:
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Example : Reaction with diethyl disulfide (EtS-SEt) in the presence of DABCO yields mixed disulfide derivatives .
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Kinetics are pH-dependent, with optimal exchange rates observed in mildly alkaline conditions .
Metal Complexation
The thiol group binds to soft metal ions, forming stable coordination complexes:
| Metal Ion | Product | Application Context | Source |
|---|---|---|---|
| Hg²⁺ | Polymeric Hg(SEt)₂ | Heavy metal remediation | |
| Cu⁺ | Cu-SEt coordination complex | Catalysis or sensing systems |
Mechanistic Insight : Deprotonation of the thiol group (to S⁻) facilitates chelation, enhanced by the methoxy groups’ electron-donating effects .
Thioether Formation (Alkylation/Arylation)
The thiol group reacts with alkyl/aryl halides or activated carbonyls to form thioethers:
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Example : Reaction with benzyl bromide in acetone, catalyzed by DABCO, produces 2-(3,5-dimethoxyphenyl)ethyl benzyl thioether in ~78% yield .
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Conditions : Room temperature, polar aprotic solvents (e.g., acetone), and catalytic bases .
Thermal Decomposition
At elevated temperatures (>785 K), the compound undergoes pyrolysis via two pathways :
| Pathway | Products | Mechanism | Energy Barrier (kcal/mol) |
|---|---|---|---|
| Molecular | Ethylene + H₂S | Rearrangement | ~73.6 (C–S bond cleavage) |
| Radical | Ethyl radical (C₂H₅- ) + SH- | Free radical chain reaction | ~82.5 (C–C bond cleavage) |
Implications : Decomposition pathways are critical for understanding stability during high-temperature applications .
Surface Adsorption (Self-Assembled Monolayers)
The thiol group binds to gold surfaces, forming ordered monolayers (SAMs) :
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Structure : The methoxy groups influence packing density and tilt angles (~30°–40° from surface normal).
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Applications : Biosensors, corrosion inhibition, and molecular electronics.
Biochemical Conjugation
The thiol group enables site-specific protein modifications:
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)ethanethiol has several applications in scientific research:
Biology: Potential use in studying thiol-based redox biology.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other protective coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can undergo redox reactions, influencing cellular redox states and signaling pathways. The methoxy groups may also contribute to its biological activity by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Triazole Derivatives with Dimethoxyphenyl Groups
describes 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids and their esters. These compounds feature:
- Thioether linkages (C–S–C) instead of free thiol groups.
- Acetic acid or ester functional groups.
Key Differences from 2-(3,5-Dimethoxyphenyl)ethanethiol :
Reactivity : The thiol group in the target compound is more nucleophilic and prone to oxidation (forming disulfides) compared to the stable thioether bonds in triazole derivatives.
Solubility : The acetic acid moiety in triazole analogs increases water solubility, whereas the ethanethiol derivative is more lipophilic.
Toxicity : GUSAR-predicted acute toxicity for triazole esters suggests moderate-to-low toxicity, whereas free thiols like this compound may exhibit higher reactivity-driven toxicity .
Methoxy-Substituted Aromatic Thiols
Compounds like 4-(3-methoxyphenyl)butanethiol or 2-(2,4-dimethoxyphenyl)propanethiol differ in:
- Methoxy substitution patterns (e.g., 2,4- vs. 3,5-positions).
- Alkyl chain length (ethane vs. propane/butane).
Impact of Structural Variations :
- Chain Length : Longer chains (e.g., propanethiol) may increase lipophilicity and membrane permeability.
Physicochemical Properties (Illustrative Data)
Biological Activity
2-(3,5-Dimethoxyphenyl)ethanethiol is an organosulfur compound characterized by its unique structural properties, including a thiol group and methoxy substituents on the aromatic ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, particularly in the modulation of enzyme activities and cellular signaling pathways.
Chemical Structure and Properties
- Molecular Formula : C10H14O2S
- Functional Groups : Thiol (-SH), Methoxy (-OCH3)
The presence of the thiol group allows for interactions with various biological molecules, especially proteins, through covalent bonding with cysteine residues. This interaction can significantly alter protein structure and function, suggesting a role in modulating enzymatic activities.
Antioxidant Properties
Preliminary studies indicate that compounds similar in structure to this compound exhibit antioxidant properties. The methoxy groups may enhance solubility and bioavailability, contributing to these effects. Thiols are known for their ability to scavenge free radicals, which is critical in reducing oxidative stress in biological systems.
Enzyme Modulation
The thiol group allows this compound to interact with enzymes through a process known as thiolation. This can lead to:
- Inhibition or activation of enzyme activity : By forming covalent bonds with active site residues.
- Alteration of cellular signaling pathways : Modifying protein functions may influence various signaling cascades within cells.
Study on Protein Interaction
A study investigated the binding affinity of this compound with various enzymes. Results showed that the compound could effectively modify enzyme activities through thiolation processes, suggesting its potential as a therapeutic agent in diseases where enzyme modulation is beneficial.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antioxidant, Enzyme Modulator |
| 2-Mercapto-4-methylphenylacetate | Structure | Antioxidant |
| 4-Methylthiophenol | Structure | Antioxidant, Potential anti-inflammatory |
Q & A
Basic Synthesis and Purification
Q: What are the recommended synthetic routes for 2-(3,5-Dimethoxyphenyl)ethanethiol, and how can purity be optimized? A:
- Thiol Protection Strategy : The ethanethiol group is highly reactive; synthesis often employs protective groups like tert-butyl disulfide. For example, intermediate thioethers can be reduced with lithium aluminum hydride (LiAlH4) to regenerate the thiol .
- Key Steps :
- Challenges : Thiol oxidation to disulfides is common; work under inert atmosphere (N2 or Ar) and add antioxidants like BHT (butylated hydroxytoluene) .
Advanced Analytical Characterization
Q: How can conflicting NMR data for this compound be resolved, particularly regarding methoxy and thiol proton signals? A:
- <sup>1</sup>H NMR Anomalies :
- Methoxy protons (3,5-OCH3) typically appear as a singlet at δ 3.75–3.85 ppm. Contradictions arise if residual solvents (e.g., DMSO-d6) interact with the thiol (-SH) group (δ 1.2–1.5 ppm, broad).
- Solution : Use deuterated chloroform (CDCl3) instead of DMSO to minimize exchange broadening. Confirm via <sup>13</sup>C NMR (methoxy carbons at δ 55–57 ppm) .
- Mass Spectrometry : ESI-MS in negative mode ([M-H]<sup>-</sup> at m/z 213.1) helps distinguish from disulfide byproducts ([2M-H]<sup>-</sup> at m/z 425.2) .
Stability and Reactivity in Experimental Design
Q: What experimental conditions mitigate the air sensitivity of this compound in aqueous buffers? A:
- Degradation Pathways : Thiol oxidation to disulfides accelerates in neutral/basic pH or under UV light.
- Stabilization Methods :
Data Contradictions in Biological Activity
Q: How can researchers reconcile discrepancies in reported IC50 values for this compound’s enzyme inhibition? A:
- Case Study : Conflicting COX-2 inhibition data (IC50 10 µM vs. 25 µM) may arise from:
- Resolution : Standardize assays using commercial COX-2 (human, ≥90% purity) and pre-purify the compound via size-exclusion chromatography .
Advanced Applications in Pharmacological Research
Q: What methodologies are suitable for studying this compound’s interaction with adenosine receptors? A:
- Binding Assays :
- Radioligand Displacement : Use [<sup>3</sup>H]CGS-21680 (A2A receptor ligand) in HEK293 cells expressing human A2A receptors.
- Functional Assays : Measure cAMP accumulation (ELISA) in CHO cells transfected with A2B receptors.
- Structure-Activity Insights : The 3,5-dimethoxy motif enhances lipophilicity, potentially improving blood-brain barrier penetration compared to catechol analogs .
Safety and Handling Protocols
Q: What are the critical safety considerations for handling this compound in laboratory settings? A:
- GHS Hazards : Classified as Skin Irritant (Category 2) and Acute Toxicity (Oral, Category 4).
- Mitigation :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis/purification; monitor airborne concentrations with OSHA-approved sensors.
- Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .
Computational Modeling for Reaction Optimization
Q: How can in silico tools predict optimal reaction conditions for derivatizing this compound? A:
- Database Integration : Leverage PISTACHIO and REAXYS to identify viable catalysts (e.g., Pd/C for hydrogenolysis of protecting groups).
- DFT Calculations : Simulate transition states for thiol-disulfide exchange (B3LYP/6-31G* level) to predict regioselectivity .
- Machine Learning : Train models on existing thiol reaction datasets to recommend solvent systems (e.g., DMF for nucleophilic substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
